5-(3-Acetylphenyl)-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines . For example, isothiocyanates, which have a similar structure, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction .Molecular Structure Analysis
In terms of bonding, compounds with similar structures to 5-(3-Acetylphenyl)-2-fluorobenzoic acid, such as isocyanates, are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis
Isocyanates, which have a similar structure to 5-(3-Acetylphenyl)-2-fluorobenzoic acid, are electrophiles and are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Scientific Research Applications
Synthesis and Biological Activity
Various hydrazones and oxadiazoles were synthesized using 4-fluorobenzoic acid derivatives. These compounds were evaluated for antifungal, anti-inflammatory, cytotoxic, and antioxidant activities. One specific compound, 3-acetyl-5-(4-fluorophenyl)-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole, showed strong inhibition of NF-κB-dependent transcription and potent activity in reducing intracellular ROS generation (Koçyiğit-Kaymakçıoğlu et al., 2012).
Organic Synthesis Intermediates
Glycopeptide Synthesis
Fluorobenzoyl groups, including those derived from fluorobenzoic acid, have been utilized as protective groups in carbohydrate and glycopeptide synthesis. These groups have shown advantages in high stereoselectivity and ease of removal, improving the synthesis process of glycopeptides (Sjölin & Kihlberg, 2001).
Synthesis of Methyl 2-amino-5-fluorobenzoate
Methyl 2-amino-5-fluorobenzoate, a derivative of fluorobenzoic acid, was synthesized through a series of reactions including nitrification and esterification. The structure of the product was confirmed through various spectroscopic methods (Yin Jian-zhong, 2010).
Scalable Synthesis
A scalable synthesis process for 2,4-dichloro-5-fluorobenzoic acid was reported, demonstrating advantages in yield, time efficiency, and environmental friendliness. This process is relevant to the synthesis of similar fluorobenzoic acid derivatives (Guo, Yu, & Yu, 2018).
Safety And Hazards
properties
IUPAC Name |
5-(3-acetylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)15(18)19/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGJEERINMQHRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689744 |
Source
|
Record name | 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-2-fluorobenzoic acid | |
CAS RN |
1261991-55-2 |
Source
|
Record name | 3'-Acetyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.